

Application Notes & Protocols: Alpha-Bromination of Ketones using Pyridinium Bromide Perbromide

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Compound of Interest		
Compound Name:	Pyridinium bromide	
Cat. No.:	B8452845	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α -bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile α -bromo ketone intermediates. These intermediates are crucial precursors for a wide array of biologically active compounds and heterocyclic structures.[1][2] Traditionally, this reaction has been performed using molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and difficult to handle.

Pyridinium bromide perbromide (also known as pyridinium tribromide, PBPB, or PyHBr₃) has emerged as a superior alternative. It is a stable, crystalline, non-volatile solid, making it significantly easier and safer to handle, weigh, and store compared to liquid bromine.[1][3][4] This reagent provides a mild and selective source of electrophilic bromine, often leading to higher yields and cleaner reactions with fewer byproducts.[1][3] Its use is particularly advantageous in pharmaceutical development where process safety and scalability are paramount.

Reaction Mechanism and Workflow

The alpha-bromination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid







but is independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step.[5]

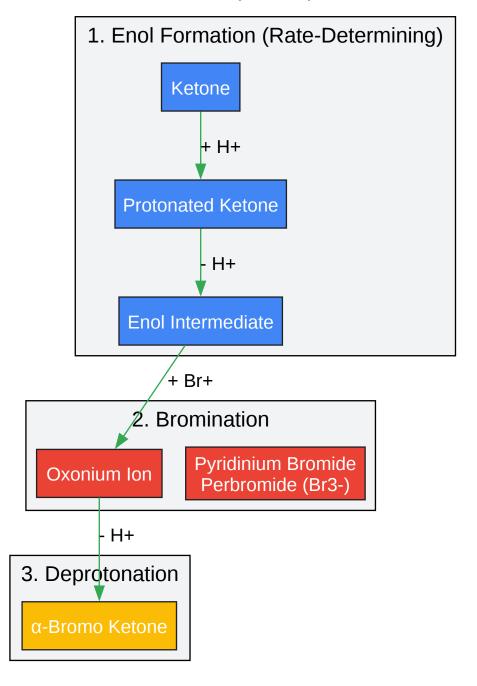
The mechanism involves three key stages:

- Acid-Catalyzed Tautomerization: The carbonyl oxygen is protonated by an acid (e.g., HBr present as an impurity or generated in situ), which facilitates the removal of an α-hydrogen to form a nucleophilic enol intermediate.[6][7]
- Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine provided by the **pyridinium bromide** perbromide complex.
- Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group,
 yielding the α-bromo ketone product and the acid catalyst.[6]

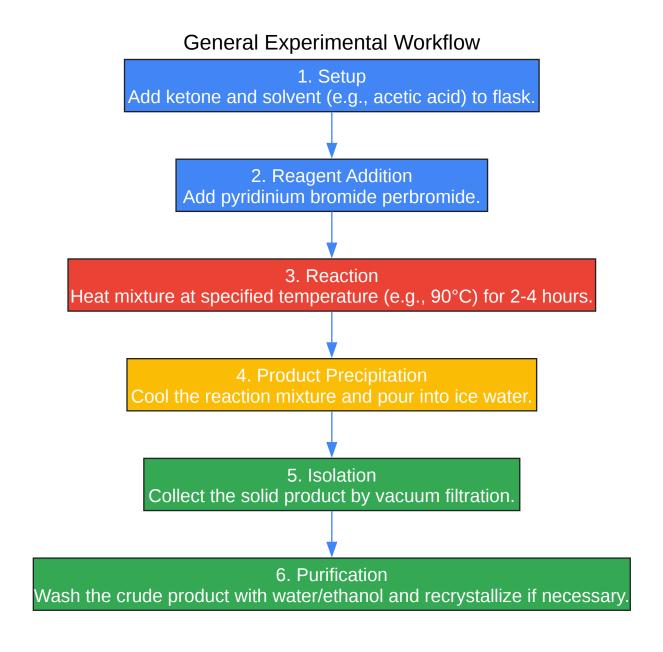
Reaction Mechanism Diagram



Mechanism of Acid-Catalyzed Alpha-Bromination







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